molecular formula C14H17N2O4- B14115557 1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester

1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester

Cat. No.: B14115557
M. Wt: 277.30 g/mol
InChI Key: KZYADRMOXPGAPM-UHFFFAOYSA-M
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Description

1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester is a heterocyclic organic compound It is known for its unique structure, which includes a naphthyridine ring system with two carboxylic acid groups and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester typically involves the following steps:

    Formation of the Naphthyridine Ring: The initial step involves the formation of the naphthyridine ring system. This can be achieved through various cyclization reactions, often starting from pyridine derivatives.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthyridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed

The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) 2-methyl ester
  • 1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) 2-ethyl ester

Uniqueness

1,6-Naphthyridine-2,6(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester is unique due to its specific ester group and the position of functional groups on the naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H17N2O4-

Molecular Weight

277.30 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-2-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-7-6-10-9(8-16)4-5-11(15-10)12(17)18/h4-5H,6-8H2,1-3H3,(H,17,18)/p-1

InChI Key

KZYADRMOXPGAPM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(=O)[O-]

Origin of Product

United States

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